5-Cyano-2-methylphenyl acetate
Description
5-Cyano-2-methylphenyl acetate (hypothetical structure inferred from nomenclature) is an aromatic ester featuring a phenyl ring substituted with a cyano (-CN) group at the 5-position and a methyl (-CH₃) group at the 2-position, linked to an acetate ester moiety. Esters with aromatic and functionalized substituents, such as cyano or methyl groups, are often utilized in pharmaceuticals, agrochemicals, and polymer synthesis due to their reactivity and stability .
Properties
CAS No. |
84102-87-4 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(5-cyano-2-methylphenyl) acetate |
InChI |
InChI=1S/C10H9NO2/c1-7-3-4-9(6-11)5-10(7)13-8(2)12/h3-5H,1-2H3 |
InChI Key |
DAGKBQZGIWZJBZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C#N)OC(=O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-cyano-2-methylphenyl acetate with analogous compounds from the evidence, focusing on molecular features, substituent effects, and applications.
Ethyl 2-Phenylacetoacetate and Methyl 2-Phenylacetoacetate
- Ethyl 2-phenylacetoacetate (CAS 5413-05-8) and methyl 2-phenylacetoacetate (CAS 16648-44-5) are α-acetyl-substituted phenyl esters. Both serve as precursors in organic synthesis, particularly for pharmaceuticals like amphetamines .
- Key Differences: Substituents: These compounds lack the cyano group present in this compound, instead featuring acetyl and alkyl ester groups. Molecular Weight: Ethyl (MW 192.2) and methyl (MW 192.2) analogs are lighter than this compound (estimated MW ~205–220). Applications: Their roles in synthesizing psychoactive substances highlight their reactivity in ketone and ester transformations .
Methyl Cyanoacetate
- Methyl cyanoacetate (CAS 105-34-0) is a cyano-containing ester (NCCH₂COOCH₃) used to synthesize pesticides, dyes, and pharmaceuticals, such as cefotetan and tofacitinib .
- Key Differences: Structure: Unlike the aromatic this compound, methyl cyanoacetate is aliphatic, with the cyano group directly attached to the acetate chain. Reactivity: The aliphatic cyano group enhances nucleophilicity, making it a key intermediate in Knoevenagel condensations .
3-Fluoro-6-methylphenethyl Acetate
- 3-Fluoro-6-methylphenethyl acetate (CAS 1369777-27-4) is a fluorinated aromatic ester. Fluorine’s electronegativity impacts solubility and metabolic stability, often exploited in drug design .
- Key Differences: Substituent Effects: The fluoro group (electron-withdrawing) vs. cyano (stronger electron-withdrawing) would alter electronic properties and reactivity. Applications: Fluorinated analogs are prevalent in agrochemicals and pharmaceuticals due to enhanced bioavailability .
N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide
- N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide (CAS 63034-97-9) combines a chloro-methylphenyl group with a cyanoacetamide moiety. Unlike esters, acetamides exhibit hydrogen-bonding capacity, influencing crystallinity and solubility .
- Key Differences: Functional Group: The acetamide group (-NHCO-) vs. acetate ester (-OCO-) alters hydrolysis rates and biological activity. Substituents: Chlorine’s steric and electronic effects differ from cyano, affecting interactions in target binding .
Data Table: Comparative Analysis of Analogous Compounds
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